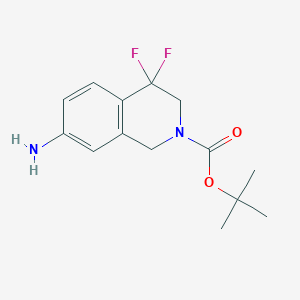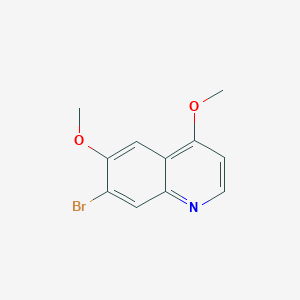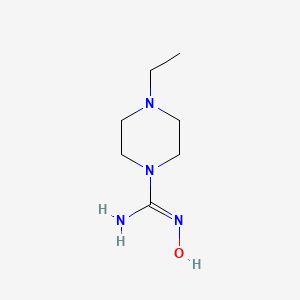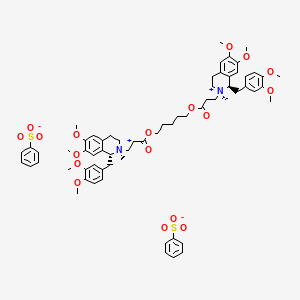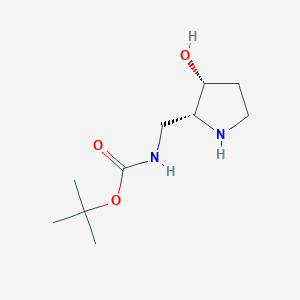
tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves multi-step reactions starting from basic building blocks. One common synthetic route includes the protection of functional groups, followed by nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as sodium bicarbonate . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, which can be studied using various biochemical assays .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate include:
tert-Butyl carbamate: A simpler structure with similar protective properties.
tert-Butyl (1R,2R)-2-hydroxycyclohexyl)carbamate: Used in similar research contexts but with different structural features.
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates: These compounds also undergo similar chemical reactions and have comparable applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of tert-butyl carbamate derivatives in scientific research and industrial applications.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,3R)-3-hydroxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-7-8(13)4-5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |
InChI Key |
FDPHTYVIDMJLHF-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@@H](CCN1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13335677.png)
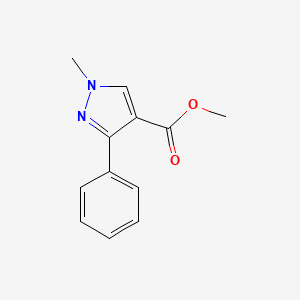
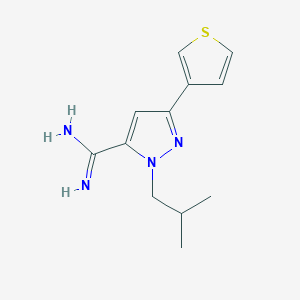
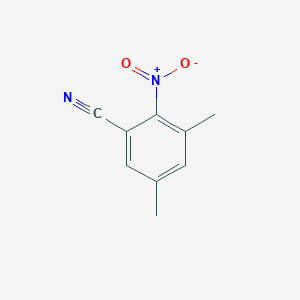
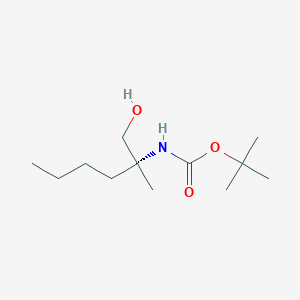

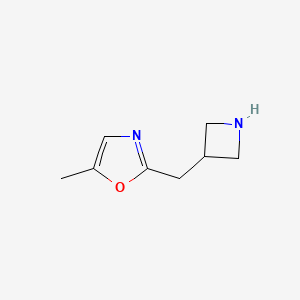
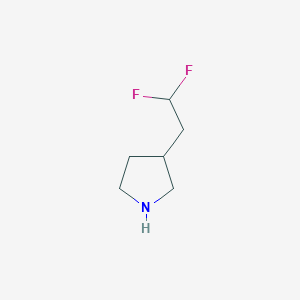
![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
